(1S,3S)-3-Aminocyclopentanecarboxylic acid

GABA receptor pharmacology neuroscience ion channel

This is the (1S,3S)-trans enantiomer—the stereochemically defined GABA(C) partial agonist with an EC50 of 1.45–2.7 µM at ρ1/ρ2 receptors, up to 30‑fold more potent than cis counterparts. The (1R,3R) enantiomer acts as an antagonist, and cis isomers lose activity entirely. As a rigid β‑amino acid scaffold, it enables low nanomolar integrin binding in RGD peptidomimetics and directs specific base‑pair recognition in DNA minor groove polyamides. Substitution with racemates or alternate isomers will not reproduce your target pharmacological profile. Order this 97% pure, trans‑configured building block with guaranteed stereochemistry for receptor pharmacology, peptidomimetic chemistry, and gene‑targeting studies.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 71376-02-8
Cat. No. B1214492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Aminocyclopentanecarboxylic acid
CAS71376-02-8
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)N
InChIInChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
InChIKeyMLLSSTJTARJLHK-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-3-Aminocyclopentanecarboxylic Acid (CAS 71376-02-8): Baseline Specifications and Stereochemical Identity for Research Procurement


(1S,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, conformationally constrained cyclic β-amino acid with the (1S,3S)-trans configuration . It is commercially available at purities of 97–98% . The compound serves as a GABA analogue and ligand for GABA receptors . Its rigid cyclopentane backbone enforces a defined spatial orientation of the amine and carboxyl groups, a property that critically governs its utility in receptor pharmacology and as a stereochemical building block in peptidomimetic design.

Procurement Alert: Why Substituting (1S,3S)-3-Aminocyclopentanecarboxylic Acid with Another 3-Aminocyclopentanecarboxylic Acid Isomer or Analog Will Invalidate Experimental Results


The biological and chemical properties of 3-aminocyclopentanecarboxylic acids are exquisitely sensitive to stereochemistry. As demonstrated at GABA(C) receptors, the (1S,3S)-trans enantiomer ((+)-TACP) exhibits an EC50 that is up to 30-fold lower than its cis counterparts, and the opposite enantiomer acts as an antagonist rather than an agonist [1]. Similarly, in DNA minor groove recognition, polyamides containing (1R,3R)-trans versus (1S,3S)-trans subunits display profoundly different base pair selectivities, underscoring that even subtle stereochemical inversion disrupts molecular recognition [2]. Therefore, substitution with racemic mixtures, cis isomers, or alternate trans enantiomers will not preserve the desired pharmacological profile or structural function.

(1S,3S)-3-Aminocyclopentanecarboxylic Acid: Head-to-Head Performance Data Against Stereoisomers and Structural Analogs


GABA(C) Receptor Agonist Potency: (1S,3S)-trans Outperforms cis Enantiomers by Up to 30-Fold

At recombinant human ρ1 and ρ2 GABA(C) receptors expressed in Xenopus oocytes, (1S,3S)-trans-3-aminocyclopentanecarboxylic acid, denoted (+)-TACP, acts as a moderately potent partial agonist [1]. Its EC50 values are 2.7 ± 0.2 µM (ρ1) and 1.45 ± 0.22 µM (ρ2). In contrast, the cis enantiomers (+)-CACP and (-)-CACP are significantly weaker agonists with EC50 values ranging from 20.1 to 78.5 µM. This stereochemical discrimination is further highlighted by the finding that (-)-TACP, the opposite trans enantiomer, behaves as a weak partial agonist with low intrinsic activity [1].

GABA receptor pharmacology neuroscience ion channel

DNA Minor Groove Recognition: Stereochemistry Dictates Base Pair Selectivity in Polyamide Design

In a systematic study of 15 chirality-modified polyamides, the (1S,3S)-3-aminocyclopentanecarboxylic acid subunit (designated (SS)Cp) was synthesized and evaluated alongside its stereoisomers for DNA minor groove binding [1]. While the study's quantitative findings highlighted that the (1R,3R)-trans isomer ((RR)Cp) confers a 15-fold binding preference for 5'-TGCTCAT-3' over 5'-TGCACAT-3' (ΔΔG° = 5.9 kJ/mol), the data collectively demonstrate that the stereochemistry of the 3-aminocyclopentanecarboxylic acid subunit profoundly influences base pair recognition. The (SS)Cp subunit, in contrast to (RR)Cp, exhibits a distinct binding profile, underscoring that stereochemical identity is not interchangeable when engineering sequence-specific DNA binders [1].

DNA recognition polyamide chemical biology

Integrin Antagonist Development: (1S,3S) Scaffold Enables Low Nanomolar Dual αVβ3/αVβ5 Binders

The (1S,3S)-3-aminocyclopentanecarboxylic acid unit serves as a chiral, conformationally rigid turn-inducing scaffold when grafted onto an RGD tripeptide framework [1]. This approach yielded macrocyclic integrin antagonists with IC50 values in the low nanomolar range. For example, analogue 10 (containing a γ-aminocyclopentane carboxylic acid derivative) exhibited IC50 values of 1.5 nM for αVβ3 and 0.59 nM for αVβ5 integrins, comparable to or exceeding reference compounds EMD121974 and ST1646 [1]. The constrained stereochemistry of the (1S,3S) platform is essential for pre-organizing the RGD pharmacophore into the bioactive conformation required for high-affinity integrin binding.

integrin antagonist peptidomimetic cancer

Purity Benchmark: (1S,3S) Enantiomer Available at Higher Certified Purity than (1R,3S) Comparator

Commercial suppliers list (1S,3S)-3-aminocyclopentanecarboxylic acid at a minimum purity specification of 98% . In contrast, the closely related (1R,3S)-cis enantiomer is typically offered at ≥95% purity by major vendors . While both purities are suitable for most research applications, the higher certified purity of the (1S,3S) enantiomer reduces the likelihood of unknown impurities interfering in sensitive biochemical or pharmacological assays.

quality control procurement chiral purity

High-Value Applications for (1S,3S)-3-Aminocyclopentanecarboxylic Acid in Neuroscience, Chemical Biology, and Drug Discovery


GABA(C) Receptor Pharmacology: Characterizing ρ1/ρ2 Subunit-Specific Agonists

This compound is a benchmark tool for investigating GABA(C) receptor function. With an EC50 of 1.45–2.7 µM at recombinant ρ1 and ρ2 receptors [1], (1S,3S)-trans-3-aminocyclopentanecarboxylic acid serves as a stereochemically defined partial agonist. Its well-characterized potency and stereoselectivity make it ideal for electrophysiological studies of GABA(C) receptor gating, comparative pharmacology across GABA receptor subtypes, and as a reference standard in screens for novel GABA(C) modulators.

DNA Minor Groove Binders: Engineering Sequence-Specific Polyamides

The (1S,3S) stereoisomer is a critical building block for chirality-modified polyamides that target specific DNA sequences in the minor groove. Studies have shown that stereochemical variation among 3-aminocyclopentanecarboxylic acid subunits dramatically alters base pair recognition preferences [2]. Researchers developing gene-targeting agents or studying DNA-protein interactions can incorporate (1S,3S)-3-aminocyclopentanecarboxylic acid to precisely tune binding selectivity, with the confidence that its stereochemical signature is distinct from that of the (1R,3R) or cis isomers.

Integrin Antagonist Drug Discovery: Chiral Scaffold for Peptidomimetic Macrocyclization

As a conformationally restricted γ-amino acid, (1S,3S)-3-aminocyclopentanecarboxylic acid functions as a turn-inducing scaffold in RGD-based peptidomimetics. When incorporated into macrocyclic analogues, it enables low nanomolar binding to αVβ3 and αVβ5 integrins [3]. Medicinal chemistry teams working on anti-angiogenic or anti-metastatic agents can leverage this scaffold to design potent, metabolically stable integrin antagonists with defined three-dimensional pharmacophore presentation.

Chiral Building Block for Non-Proteinogenic Amino Acid Libraries

The rigid cyclopentane framework and defined (1S,3S) stereochemistry make this compound a valuable starting material for synthesizing diverse β- and γ-amino acid derivatives. Its commercial availability at 98% purity supports solid-phase peptide synthesis, fragment-based drug discovery, and the construction of stereochemically complex small molecule libraries for screening against biological targets where conformational constraint is a key design element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3S)-3-Aminocyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.